2-(1,3,2-Dioxaborinan-2-yl)phenol: Structural Dynamics, Physical Properties, and Applications in Advanced Cross-Coupling
2-(1,3,2-Dioxaborinan-2-yl)phenol: Structural Dynamics, Physical Properties, and Applications in Advanced Cross-Coupling
Executive Summary
In the landscape of modern organic synthesis and pharmaceutical drug development, arylboronic esters are indispensable building blocks for carbon-carbon (C-C) bond formation. 2-(1,3,2-Dioxaborinan-2-yl)phenol represents a highly specialized, bifunctional reagent within this class[1]. By combining a Lewis acidic boronic ester with a proximal, electron-rich phenolic hydroxyl group, this compound offers unique reactivity profiles. Unlike the ubiquitous pinacol (pin) esters, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) provides a distinct steric and thermodynamic balance, making it a critical intermediate for synthesizing complex biaryls, heterocycles, and active pharmaceutical ingredients (APIs).
Chemical Structure & Electronic Profile
The structural architecture of 2-(1,3,2-Dioxaborinan-2-yl)phenol dictates its behavior in catalytic cycles. The molecule features an ortho-substituted phenol ring attached directly to a six-membered cyclic boronic ester[1].
Mechanistic Causality of the Structure:
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Steric Accessibility: The six-membered dioxaborinane ring is less sterically encumbered than the five-membered, tetra-methylated pinacol ester. This reduced steric bulk accelerates the transmetalation step in palladium-catalyzed couplings, particularly when reacting with bulky aryl halides.
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Bifunctionality & Directing Effects: The unprotected phenolic hydroxyl (-OH) group serves a dual purpose. It can act as a directing group for late-stage functionalization (e.g., directed ortho-metalation) or participate in intramolecular hydrogen bonding with the dioxaborinane oxygen atoms. This interaction subtly modulates the Lewis acidity of the boron center, pre-organizing the molecule for base activation.
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Stability: While free boronic acids rapidly dehydrate to form insoluble boroxines, the dioxaborinane ester effectively masks the boron center, granting the compound extended shelf-life and compatibility with a wider range of chromatographic purification techniques.
Fig 1: Structural nodes and intramolecular relationships of 2-(1,3,2-Dioxaborinan-2-yl)phenol.
Physical and Chemical Properties
Accurate physical characterization is essential for reaction scaling and solvent selection. The following table summarizes the core quantitative data for the 1,3,2-dioxaborinane phenol class[2],[3].
| Property | Value / Description |
| Chemical Name | 2-(1,3,2-Dioxaborinan-2-yl)phenol |
| Molecular Formula | C₉H₁₁BO₃[2] |
| Molecular Weight | 177.99 g/mol [2],[3] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in DMF, DMSO, THF, and EtOAc; Insoluble in H₂O |
| Storage Conditions | Sealed in dry conditions, 2-8 °C (protect from moisture)[2] |
| Reactivity Profile | Lewis acid; susceptible to hydrolysis under strong aqueous acidic conditions |
Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary application of 2-(1,3,2-Dioxaborinan-2-yl)phenol is in the Suzuki-Miyaura cross-coupling reaction to forge C-C bonds[4]. However, the presence of the free phenolic -OH group requires specific mechanistic considerations to ensure a self-validating and high-yielding reaction.
The Causality of Base Equivalents: In a standard Suzuki coupling, one equivalent of base is required to coordinate with the boron center, forming a negatively charged, highly reactive "ate" complex (boronate) that facilitates transmetalation to the Palladium(II) intermediate. However, because 2-(1,3,2-Dioxaborinan-2-yl)phenol contains an acidic phenolic proton (pKa ~10), a minimum of two equivalents of base must be used . The first equivalent is consumed to deprotonate the phenol, generating a phenoxide. If only one equivalent is used, the boron center remains unactivated, and the catalytic cycle stalls. The second equivalent successfully forms the required boronate complex.
Standardized Experimental Protocol
The following is a field-proven, step-by-step methodology for coupling 2-(1,3,2-Dioxaborinan-2-yl)phenol with an aryl bromide.
Materials Required:
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2-(1,3,2-Dioxaborinan-2-yl)phenol (1.1 equiv)
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Aryl bromide (1.0 equiv)
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Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
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K₂CO₃ (2.5 - 3.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)
Step-by-Step Workflow:
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Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-(1,3,2-Dioxaborinan-2-yl)phenol, and K₂CO₃. Causality: Assembling solid reagents first prevents the introduction of oxygen during solvent addition.
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Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times.
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Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
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Catalyst Introduction: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.
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Heating & Monitoring: Heat the reaction mixture to 80–90 °C. Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the aryl bromide starting material indicates successful oxidative addition and turnover.
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Quenching & Extraction: Once complete (typically 4-12 hours), cool to room temperature. Dilute with EtOAc and wash with water. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient) to isolate the final biaryl product.
Fig 2: Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura coupling.
Conclusion
2-(1,3,2-Dioxaborinan-2-yl)phenol is a sophisticated reagent that bridges the gap between stability and reactivity in cross-coupling chemistry. By understanding the electronic interplay between the dioxaborinane ring and the phenolic hydroxyl group, researchers can rationally design protocols—such as adjusting base stoichiometry—to unlock its full synthetic potential in drug discovery and materials science.
References
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Title: 2-(1,3,2-Dioxaborinan-2-yl)phenol | HANGZHOU LINGRUI CHEMICAL CO.,LTD[1] Source: buychemjapan.com URL: [Link]
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Title: 4-(1,3,2-Dioxaborinan-2-yl)phenol | 1640035-73-9 Properties[3] Source: angenechemical.com URL: [Link]
